molecular formula C36H30ClNP2 B055827 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride CAS No. 21050-13-5

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Cat. No. B055827
CAS RN: 21050-13-5
M. Wt: 574 g/mol
InChI Key: LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • The synthesis of related compounds, such as 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride, involves the use of triphenylphosphine, indicating a possible pathway for synthesizing similar phosphorane compounds (Karatholuvhu & Fuchs, 2004).

Molecular Structure Analysis

  • X-ray crystal structure determinations of N-methyltriphenylphosphoranimines have shown details like bond lengths and angles, providing insights into the molecular structure of related triphenylphosphoranimines (Holley et al., 1995).

Chemical Reactions and Properties

  • Triphenylphosphoranylidene compounds can engage in various reactions, forming products like olefins and phosphorimino compounds. Such reactions highlight the reactivity and versatility of phosphorane compounds (Csámpai et al., 2004).

Physical Properties Analysis

  • The physical properties, such as binding energies and electron configurations of triphenylmethylenephosphorane and its complexes, have been studied using techniques like X-ray photoelectron spectroscopy, which could be relevant for similar phosphorane compounds (Yamamoto & Konno, 1986).

Chemical Properties Analysis

  • The chemical properties of phosphoranimines, including triphenylphosphoranylidene compounds, can be inferred from studies on their reactions with various agents, revealing aspects like stability and reactivity (Arrington, 1975).

Scientific Research Applications

Organophosphorus Flame Retardants: Environmental and Health Considerations

Organophosphorus flame retardants, including compounds similar in structure or function to 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, are widely used across industries for their fire-retardant properties. These compounds, such as triphenyl phosphate (TPP), are critical in enhancing the safety of products by reducing flammability. Despite their utility, the environmental and health impacts of these compounds have been a subject of study, focusing on their neurotoxic, fertility, reproductive, and carcinogenic effects. Research suggests that while they are less stable and metabolized quickly, making them alternatives to more persistent pollutants, their potential adverse effects warrant careful consideration in their application (Bruchajzer, Frydrych, & Szymańska, 2015).

Applications in Optoelectronic Materials

Phosphorus-containing compounds play a pivotal role in the development of optoelectronic materials. For instance, quinazoline and pyrimidine derivatives, incorporating phosphorus fragments, have shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. The incorporation of phosphorus allows for the fabrication of materials with enhanced electroluminescent properties and improved performance in optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Phosphorus-containing Nucleophiles in Organic Synthesis

The reactivity of phosphorus-containing nucleophiles, including triphenylphosphine, with polyfluorinated organic compounds is an area of significant interest. These reactions facilitate the creation of a wide range of substances, potentially opening new avenues in organic synthesis and the development of novel compounds with unique properties. Such studies underscore the versatility of phosphorus-containing reagents in facilitating complex chemical transformations (Furin, 1993).

Role in Electrochemical Sensors and Biosensors

Polyphenazine or polytriphenylmethane redox polymers, combined with carbon nanotubes, have been explored for their application in electrochemical sensors and biosensors. These materials exhibit complementary electrical, electrochemical, and mechanical properties, enhancing the performance of sensing devices. Such developments highlight the potential of phosphorus-containing polymers in analytical chemistry, particularly for sensors that demand high sensitivity and specificity (Barsan, Ghica, & Brett, 2015).

Safety And Hazards

The compound is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30ClNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent)
Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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DSSTOX Substance ID

DTXSID90201600
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Product Name

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

CAS RN

21050-13-5, 53433-12-8
Record name Bis(triphenylphosphine)iminium chloride
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Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride
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